ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate
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Overview
Description
Ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound features a quinazoline ring fused with a piperidine ring, which is further linked to an ethyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like formamide or formic acid under reflux conditions.
Piperidine Ring Formation: The piperidine ring can be introduced by reacting the quinazoline intermediate with piperidine or its derivatives under controlled conditions.
Carbamate Formation: The final step involves the introduction of the ethyl carbamate group. This can be achieved by reacting the piperidine-quinazoline intermediate with ethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl carbamate group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, under mild to moderate temperatures.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate can be compared with other quinazoline derivatives, such as:
1-(7,7-dimethyl-2-morpholino-5,6,7,8-tetrahydroquinazolin-4-yl)piperidine-4-carboxamide: Known for its antibacterial activity.
Ethyl 4-(7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carboxylate: Studied for its potential therapeutic effects.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds
Properties
IUPAC Name |
ethyl N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-2-22-16(21)19-12-7-9-20(10-8-12)15-13-5-3-4-6-14(13)17-11-18-15/h11-12H,2-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXLHAPCUOMFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCN(CC1)C2=NC=NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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